An In-depth Technical Guide to Halogenated Pyridine Derivatives in Chemical Synthesis
An In-depth Technical Guide to Halogenated Pyridine Derivatives in Chemical Synthesis
A Note on the Target Compound: 5-Chloro-2-[chloro(difluoro)methyl]pyridine
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental or theoretical data for the compound 5-Chloro-2-[chloro(difluoro)methyl]pyridine. This includes its chemical and physical properties, established synthetic protocols, and applications. The absence of such information suggests that this specific molecule may be a novel compound or a synthetic target that has not yet been extensively characterized or reported in peer-reviewed literature.
Given the highly specific nature of the original request and the paramount importance of scientific accuracy, this guide will instead focus on closely related, well-documented halogenated pyridine derivatives. These compounds share structural similarities with the original target and are of significant interest to researchers in medicinal and agrochemical development. Specifically, this guide will provide a detailed technical overview of:
-
5-Chloro-2-(difluoromethyl)pyridine
-
2-Chloro-5-(chloromethyl)pyridine
By examining these analogues, we can provide valuable, field-proven insights into the properties, synthesis, and handling of similar chemical entities, which may serve as a foundational reference for researchers exploring this area of chemistry.
Part 1: Physicochemical and Structural Properties
Halogenated pyridines are a cornerstone in the synthesis of complex organic molecules due to the unique electronic properties imparted by the halogen substituents. The electron-withdrawing nature of both the pyridine ring's nitrogen and the halogen atoms creates a distinct reactivity profile, making these compounds versatile intermediates.[1]
5-Chloro-2-(difluoromethyl)pyridine
This compound features a chlorine atom at the 5-position and a difluoromethyl group at the 2-position of the pyridine ring. The difluoromethyl group is a bioisostere for hydroxyl and thiol groups and can significantly influence the metabolic stability and lipophilicity of a molecule.
| Property | Value | Source |
| CAS Number | 1374659-32-1 | [2][3][4] |
| Molecular Formula | C₆H₄ClF₂N | [4] |
| Molecular Weight | 163.55 g/mol | [4] |
| SMILES | ClC=1C=CC(=NC1)C(F)F | [4] |
| MDL Number | MFCD22199314 | [4] |
2-Chloro-5-(chloromethyl)pyridine
A key intermediate in the synthesis of several insecticides, this molecule has a chlorine atom on the pyridine ring and a chloromethyl group, which is a reactive site for nucleophilic substitution.[5][6]
| Property | Value | Source |
| CAS Number | 10177-24-9 | [7] |
| Molecular Formula | C₆H₅Cl₂N | [7] |
| Molecular Weight | 162.01 g/mol | [5][7] |
| Appearance | Almost planar molecule | [5][6] |
| Crystal System | Monoclinic | [5] |
Part 2: Synthesis and Reactivity
The synthesis of these halogenated pyridines often involves multi-step processes starting from more common pyridine derivatives. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity and yield.
Synthesis of Halogenated Pyridine Intermediates
A common strategy for producing trifluoromethylpyridines (TFMPs), which are structurally related to the compounds of interest, involves the chlorination of picoline (methylpyridine) derivatives followed by a halogen exchange (HALEX) reaction.[8][9] This general approach highlights the importance of chlorinated intermediates. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine can start from 3-methylpyridine.[9]
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a high-demand crop-protection intermediate, can be achieved by the liquid-phase chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated.[8]
Caption: Generalized synthesis pathway for TFMPs from 3-picoline.
Reactivity of 2-Chloro-5-(chloromethyl)pyridine
The chloromethyl group in 2-chloro-5-(chloromethyl)pyridine is a primary site for nucleophilic substitution. This reactivity is harnessed in the synthesis of various bioactive molecules. For example, it can be reacted with hydrazine to form 2-chloro-5-(hydrazinylmethyl)pyridine, a key intermediate for creating hydrazone compounds with potential antimicrobial and anti-malarial activities.[10]
Caption: Synthetic utility of 2-chloro-5-(chloromethyl)pyridine.
Part 3: Analytical Characterization
The structural elucidation of these compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
For fluorinated pyridines, both ¹H and ¹⁹F NMR are crucial. The difluoromethyl group (-CHF₂) in 5-chloro-2-(difluoromethyl)pyridine would be expected to show a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a doublet in the ¹⁹F NMR spectrum due to coupling with the proton. The chemical shifts in ¹H NMR for pyridine protons are typically found between 7.0 and 9.0 ppm.[11]
While specific spectra for the title compounds are not available, data for related structures can provide expected ranges. For instance, in difluoromethylated aromatic compounds, the proton of the CHF₂ group often appears as a triplet with a large coupling constant (JHF ≈ 50-60 Hz).[12]
IR Spectroscopy
Infrared spectroscopy is used to identify functional groups. Key vibrational modes for these compounds would include:
-
C-H stretching from the aromatic ring.
-
C=C and C=N stretching within the pyridine ring.
-
C-Cl stretching , which typically appears in the fingerprint region.
-
C-F stretching for the fluorinated derivatives, which are usually strong absorptions in the 1000-1400 cm⁻¹ region.
FT-IR has been used to characterize related structures like 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide.[13]
Mass Spectrometry
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. The presence of chlorine atoms in these molecules will result in a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak for each chlorine atom.
Part 4: Safety and Handling
Halogenated organic compounds require careful handling due to their potential toxicity and reactivity. While a specific safety data sheet (SDS) for 5-Chloro-2-[chloro(difluoro)methyl]pyridine is not available, data from related compounds provide essential guidance.
General Hazards:
-
Acute Toxicity: Many chlorinated and fluorinated pyridines are harmful if swallowed, in contact with skin, or if inhaled.[14][15][16]
-
Skin and Eye Irritation: These compounds can cause skin irritation and serious eye damage.[14][15]
-
Organ Toxicity: Some derivatives may cause damage to organs through prolonged or repeated exposure.[17]
Handling Protocols:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[19][20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[18]
Part 5: Applications in Drug Development and Agrochemicals
Chlorine- and fluorine-containing heterocyclic compounds are of immense interest in the pharmaceutical and agrochemical industries.[21] The introduction of these halogens can modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
-
Pharmaceuticals: Many FDA-approved drugs contain chlorine, and chlorinated heterocycles are promising scaffolds in medicinal chemistry.[21] Trifluoromethylpyridine derivatives are found in several pharmaceutical products.[8]
-
Agrochemicals: Halogenated pyridines are critical intermediates for a wide range of pesticides. For example, 2-chloro-5-(chloromethyl)pyridine is a known precursor to the insecticide imidacloprid.[5][6] Similarly, other derivatives are used to produce herbicides and fungicides.[8] The versatility of these building blocks allows for the creation of diverse molecular architectures to target various biological pathways.[1]
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